![molecular formula C21H17N3O2 B4725333 3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4725333.png)
3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Overview
Description
3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyridopyrimidine family These compounds are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process. Another approach involves the use of isocyanates and subsequent base-promoted cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to achieve the desired reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair mechanisms . By inhibiting PARP-1, the compound can compromise the DNA repair process in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its PARP-1 inhibitory activity and potential anticancer properties.
Thieno[2,3-d]pyrimidine-2,4-dione: Exhibits diverse biological activities, including herbicidal and antimicrobial properties.
Dihydropyrimidine-2,4-dione: Used in the synthesis of various bioactive compounds with potential therapeutic applications.
Uniqueness
3-[(2-METHYLPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique structural features and the presence of specific substituents that enhance its biological activity and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-15-8-5-6-9-16(15)14-23-20(25)18-12-7-13-22-19(18)24(21(23)26)17-10-3-2-4-11-17/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTMSNYXZDFYQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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